molecular formula C20H21N5O3S B11002421 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide

Cat. No.: B11002421
M. Wt: 411.5 g/mol
InChI Key: JHCKIZJXCQKLPH-UHFFFAOYSA-N
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Description

N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE is a complex organic compound that features a thiazole ring, an indole moiety, and an imidazolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the thiazole ring through cyclization reactions involving thioamides and α-haloketones. The indole moiety can be introduced via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The final step involves the coupling of the thiazole and indole intermediates with an imidazolidinyl acetamide derivative under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinyl group can be reduced to form corresponding amines.

    Substitution: The indole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indole derivatives.

Scientific Research Applications

N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)CYCLOPENTANECARBOXAMIDE
  • N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)BENZAMIDE
  • N-(4,6-DIMETHYL-2-PYRIDINYL)CYCLOPENTANECARBOXAMIDE

Uniqueness

N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-{1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}ACETAMIDE is unique due to its combination of thiazole, indole, and imidazolidinyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H21N5O3S

Molecular Weight

411.5 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C20H21N5O3S/c1-11-12(2)29-19(22-11)24-17(26)9-16-18(27)25(20(28)23-16)8-7-13-10-21-15-6-4-3-5-14(13)15/h3-6,10,16,21H,7-9H2,1-2H3,(H,23,28)(H,22,24,26)

InChI Key

JHCKIZJXCQKLPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CC2C(=O)N(C(=O)N2)CCC3=CNC4=CC=CC=C43)C

Origin of Product

United States

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